4-Methylcyclohexanecarbonyl chloride
Overview
Description
4-Methylcyclohexanecarbonyl chloride is an organic compound with the molecular formula C8H13ClO. It is a derivative of cyclohexane, where a methyl group is attached to the fourth carbon and a carbonyl chloride group is attached to the first carbon. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
As a carbonyl compound, it may undergo nucleophilic addition reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the electrophilic carbon atom of the carbonyl group, leading to the formation of a tetrahedral intermediate .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals can potentially affect the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylcyclohexanecarbonyl chloride can be synthesized through the reaction of 4-methylcyclohexanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Methylcyclohexanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methylcyclohexanecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to 4-methylcyclohexanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed.
Major Products:
Amides, Esters, Thioesters: Formed from substitution reactions.
4-Methylcyclohexanecarboxylic Acid: Formed from hydrolysis.
4-Methylcyclohexanemethanol: Formed from reduction.
Scientific Research Applications
4-Methylcyclohexanecarbonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: Used in the preparation of biologically active compounds, including pharmaceuticals.
Medicine: Intermediate in the synthesis of drugs and therapeutic agents.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Cyclohexanecarbonyl chloride: Similar structure but lacks the methyl group.
4-Methylbenzoyl chloride: Contains a benzene ring instead of a cyclohexane ring.
4-Methylcyclohexanecarboxylic acid: The carboxylic acid precursor to 4-methylcyclohexanecarbonyl chloride.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the methyl group and the acyl chloride functionality makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-methylcyclohexane-1-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYARUXXIJYYNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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